molecular formula C4H2ClIN2 B2789173 2-Chloro-3-iodopyrazine CAS No. 191340-85-9

2-Chloro-3-iodopyrazine

Cat. No.: B2789173
CAS No.: 191340-85-9
M. Wt: 240.43
InChI Key: ZEADRFPMIXXSLG-UHFFFAOYSA-N
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Description

2-Chloro-3-iodopyrazine (CAS: 191340-85-9) is a halogenated pyrazine derivative with molecular formula C₄H₂ClIN₂ and a molecular weight of 256.43 g/mol. Its structure features a pyrazine ring substituted with chlorine at position 2 and iodine at position 2.

Properties

IUPAC Name

2-chloro-3-iodopyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClIN2/c5-3-4(6)8-2-1-7-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEADRFPMIXXSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191340-85-9
Record name 2-chloro-3-iodopyrazine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-iodopyrazine typically involves halogenation reactions. One common method is the iodination of 2-chloropyrazine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows: [ \text{2-Chloropyrazine} + I_2 + \text{Oxidizing Agent} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by various nucleophiles.

    Cross-Coupling Reactions: This compound is a valuable substrate in Suzuki-Miyaura and Stille coupling reactions, forming carbon-carbon bonds with aryl or vinyl groups.

    Oxidation and Reduction: While less common, this compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in aqueous or alcoholic solvents.

    Stille Coupling: Stannanes and palladium catalysts in the presence of ligands.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azido, thiol, or amino derivatives.

    Coupling Products: Biaryl or vinyl-aryl compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

Pharmaceutical Applications

In the pharmaceutical industry, 2-Chloro-3-iodopyrazine serves as a crucial intermediate in the synthesis of several therapeutic agents. Its ability to participate in diverse chemical reactions allows for the development of complex molecular architectures essential for drug efficacy.

Key Case Studies

  • Synthesis of Kinase Inhibitors :
    • Objective : To develop new kinase inhibitors for cancer treatment.
    • Methodology : this compound was utilized to construct various heterocyclic scaffolds through nucleophilic substitution reactions.
    • Results : Compounds derived from this intermediate exhibited potent inhibitory activity against specific kinases involved in tumor growth, with IC50 values in the nanomolar range.
  • Antimicrobial Activity :
    • Objective : To evaluate antimicrobial potential against various bacterial strains.
    • Methodology : Compounds synthesized from this compound were tested using agar diffusion methods.
    • Results : Several derivatives showed significant antibacterial activity against Gram-positive bacteria, indicating potential for development as new antibiotics.

Agrochemical Applications

The compound is also pivotal in agrochemistry, particularly in the formulation of herbicides and pesticides. Its reactivity allows for the design of agents that target specific biochemical pathways in pests while minimizing environmental impact.

Case Study on Herbicide Development :

  • Objective : To create selective herbicides targeting resistant weed species.
  • Methodology : this compound was incorporated into herbicide formulations to enhance selectivity and efficacy.
  • Results : Field trials demonstrated improved control over resistant weed populations with reduced collateral damage to non-target plants.

Material Science Applications

In material science, this compound is utilized in the synthesis of advanced materials, including polymers with enhanced properties.

Case Study on Polymer Synthesis :

  • Objective : To develop polymers with improved electrical conductivity.
  • Methodology : The compound was used as a monomer in polymerization reactions.
  • Results : The resulting polymers exhibited superior conductivity compared to traditional materials, highlighting potential applications in electronic devices.

Data Summary

Application AreaKey FindingsExample Compounds
PharmaceuticalsPotent kinase inhibitors; antimicrobial activityKinase inhibitors derived from this compound
AgrochemicalsEffective herbicides with reduced environmental impactSelective herbicides targeting resistant weeds
Material ScienceEnhanced electrical conductivity in polymersConductive polymers synthesized from this compound

Mechanism of Action

The mechanism of action of 2-Chloro-3-iodopyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance binding affinity and selectivity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Pyrazines

2-Chloro-5-iodopyrazine (CAS: 1057216-55-3)
  • Structural Difference : Iodine at position 5 instead of 3.
  • Reactivity: The position of iodine influences electronic effects.
  • Applications : Both isomers serve as intermediates in drug synthesis, but regioselectivity in reactions varies.
2-Chloropyrazine (CAS: 14508-49-7)
  • Structural Difference : Lacks the iodine substituent at position 3.
  • Physical Properties : Lower molecular weight (114.53 g/mol) increases volatility compared to 2-Chloro-3-iodopyrazine.
  • Reactivity : Absence of iodine limits utility in metal-catalyzed cross-coupling reactions, where iodine’s leaving-group ability is critical .
3-Chloropyrazine-2-carbonitrile (CAS: 55557-52-3)
  • Functional Group: Cyano group at position 2 instead of iodine.
  • Reactivity: The electron-withdrawing cyano group enhances electrophilicity at position 3, favoring nucleophilic attacks. In contrast, iodine in this compound facilitates oxidative addition in catalysis .

Methyl-Substituted Pyrazines

2-Chloro-3-methylpyrazine (CAS: 95-58-9)
  • Structural Difference : Methyl group at position 3 instead of iodine.
  • Physical Properties : Lower molecular weight (128.56 g/mol) and higher volatility due to reduced steric bulk .
  • Applications : Used in flavor and fragrance industries, whereas iodine-substituted derivatives are preferred in medicinal chemistry for their coupling reactivity .

Fused Heterocycles

6-Chloro-3-iodoimidazo[1,2-a]pyrazine (CAS: 1245645-10-6)
  • Structural Difference : Imidazo ring fused to pyrazine.
  • Reactivity : The fused ring system alters electronic properties, increasing stability but reducing iodine’s accessibility for cross-coupling reactions compared to this compound .
  • Applications : Primarily explored in kinase inhibitor development due to fused-ring pharmacophores .

Functionalized Pyrazines

Ethyl 3-Chloropyrazine-2-carboxylate (CAS: N/A)
  • Functional Group : Ester at position 2.
  • Reactivity : The ester group enables nucleophilic substitutions (e.g., hydrolysis), whereas iodine in this compound supports transition-metal-catalyzed reactions .
3-Chloropyrazine-2-carboxamide (CAS: 21279-62-9)
  • Functional Group : Amide at position 2.
  • Solubility : Increased water solubility due to hydrogen-bonding capacity, unlike the hydrophobic iodine substituent in this compound .

Comparative Data Table

Compound CAS Number Molecular Weight (g/mol) Key Substituents Key Applications
This compound 191340-85-9 256.43 Cl (C2), I (C3) Cross-coupling, drug intermediates
2-Chloro-5-iodopyrazine 1057216-55-3 256.43 Cl (C2), I (C5) Regioselective synthesis
2-Chloropyrazine 14508-49-7 114.53 Cl (C2) Volatile intermediates
2-Chloro-3-methylpyrazine 95-58-9 128.56 Cl (C2), CH₃ (C3) Flavor/fragrance industry
6-Chloro-3-iodoimidazo[1,2-a]pyrazine 1245645-10-6 279.51 Cl (C6), I (C3), fused Kinase inhibitors

Research Findings and Trends

  • Reactivity : Iodine in this compound enhances its utility in Pd-catalyzed cross-coupling reactions, outperforming chloro- or methyl-substituted analogs .
  • Steric Effects : Substituents at position 3 (e.g., iodine vs. methyl) significantly influence reaction rates in SNAr mechanisms due to steric hindrance .
  • Biological Activity : Fused-ring derivatives (e.g., imidazo-pyrazines) show higher target affinity in kinase assays, while simpler halogenated pyrazines are preferred for modular synthesis .

Biological Activity

2-Chloro-3-iodopyrazine is a halogenated pyrazine derivative recognized for its potential biological activities. As a member of the pyrazine family, this compound has garnered attention in medicinal chemistry due to its diverse applications, particularly in drug discovery and agrochemical development. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthesis pathways, and relevant case studies.

  • Molecular Formula : C4H2ClI N2
  • Molecular Weight : 239.44 g/mol
  • CAS Number : 191340-85-9
  • Physical State : Solid at room temperature, melting point between 90-95 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of halogen atoms enhances its binding affinity to proteins and enzymes through mechanisms such as:

  • Halogen Bonding : The chlorine and iodine atoms can form halogen bonds with electron-rich sites on biological macromolecules, enhancing specificity.
  • Hydrophobic Interactions : The bulky halogen substituents contribute to hydrophobic interactions, which can stabilize binding to target sites.

These interactions suggest potential applications in developing antimicrobial and anticancer agents.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:

Microorganism Inhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12

These results indicate that the compound could serve as a lead structure for developing new antibiotics.

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. In cell line assays, it demonstrated cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30
A549 (Lung Cancer)20

These findings suggest that further investigation into its mechanism of action could yield valuable insights for cancer therapy.

Synthesis and Derivatives

The synthesis of this compound involves several methods, including:

  • Nucleophilic Substitution Reactions : Utilizing suitable nucleophiles to replace halogen atoms.
  • Cross-Coupling Reactions : Employing palladium-catalyzed reactions to form biaryl compounds from this pyrazine derivative.

The versatility of this compound allows for the creation of various derivatives that may enhance or modify its biological activity.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Study on Antimicrobial Activity :
    • Researchers investigated its efficacy against multi-drug resistant bacterial strains, showing promising results that warrant further exploration in clinical settings.
  • Anticancer Research :
    • A study focused on its effects on apoptosis in cancer cells revealed that it induces cell death through mitochondrial pathways, suggesting a mechanism worth exploring for therapeutic development.

Chemical Reactions Analysis

Substitution Reactions

Mechanism : The chlorine and iodine atoms in 2-Chloro-3-iodopyridine derivatives act as leaving groups, enabling nucleophilic aromatic substitution. The iodine atom is particularly reactive due to its larger size and weaker bond strength compared to chlorine .

Key Reactions :

  • Halogen exchange : Iodine substitution with nucleophiles (e.g., hydroxyl, amino groups) under basic conditions .

  • Cross-coupling : Suzuki, Stille, or Negishi couplings replace halogens with carbon-based groups (e.g., aryl boronic acids).

Example :
In the synthesis of pyrrolopiperidinone acetic acids, iodine substitution facilitates the formation of biologically active compounds .

Coupling Reactions

Mechanism : Halogens enable carbon-carbon bond formation through metal-catalyzed coupling. Palladium or nickel catalysts are commonly used.

Reaction Types :

  • Suzuki coupling : Forms biaryl compounds by replacing halogens with aryl groups.

  • Stille coupling : Utilizes organostannanes for cross-coupling.

Conditions :

  • Reagents : Palladium acetate, potassium carbonate, or cesium carbonate.

  • Temperature : Typically conducted at elevated temperatures (e.g., 80–120°C).

Redox and Elimination Reactions

Mechanism :

  • Redox : Iodine can be reduced to iodide ions, while chlorine may oxidize .

  • Elimination : Loss of HCl or HI under strong bases/high temperatures forms conjugated systems .

Physical and Chemical Data

Property Value
Molecular FormulaC₅H₃ClIN (for pyridine analog)
Molecular Weight239.44 g/mol
Melting Point93–96°C
Boiling Point261.2°C
LogP2.73

Challenges and Limitations

  • Selectivity : Competing reactivity between chlorine and iodine requires careful reaction control .

  • Stability : Polar nature affects solubility in non-polar solvents .

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